Cas no 2305251-60-7 (Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, hydrochloride (1:1))
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, hydrochloride (1:1) structure](https://ja.kuujia.com/scimg/cas/2305251-60-7x500.png)
Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, hydrochloride (1:1)
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- インチ: 1S/C8H7N3O2.ClH/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7;/h1-4H,9H2,(H,12,13);1H
- InChIKey: IHGOQBBPVGHZNP-UHFFFAOYSA-N
- SMILES: NC1=CN=C2C=C(C(=O)O)C=CN12.Cl
Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6758890-1.0g |
3-aminoimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride |
2305251-60-7 | 95.0% | 1.0g |
$1157.0 | 2025-03-13 | |
1PlusChem | 1P028TWY-250mg |
3-aminoimidazo[1,2-a]pyridine-7-carboxylicacidhydrochloride |
2305251-60-7 | 95% | 250mg |
$769.00 | 2024-05-24 | |
Aaron | AR028U5A-100mg |
3-aminoimidazo[1,2-a]pyridine-7-carboxylicacidhydrochloride |
2305251-60-7 | 95% | 100mg |
$575.00 | 2025-02-17 | |
Aaron | AR028U5A-5g |
3-aminoimidazo[1,2-a]pyridine-7-carboxylicacidhydrochloride |
2305251-60-7 | 95% | 5g |
$4639.00 | 2023-12-15 | |
Aaron | AR028U5A-50mg |
3-aminoimidazo[1,2-a]pyridine-7-carboxylicacidhydrochloride |
2305251-60-7 | 95% | 50mg |
$394.00 | 2025-02-17 | |
Enamine | EN300-6758890-0.1g |
3-aminoimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride |
2305251-60-7 | 95.0% | 0.1g |
$400.0 | 2025-03-13 | |
Enamine | EN300-6758890-0.5g |
3-aminoimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride |
2305251-60-7 | 95.0% | 0.5g |
$902.0 | 2025-03-13 | |
Aaron | AR028U5A-1g |
3-aminoimidazo[1,2-a]pyridine-7-carboxylicacidhydrochloride |
2305251-60-7 | 95% | 1g |
$1616.00 | 2025-02-17 | |
1PlusChem | 1P028TWY-50mg |
3-aminoimidazo[1,2-a]pyridine-7-carboxylicacidhydrochloride |
2305251-60-7 | 95% | 50mg |
$382.00 | 2024-05-24 | |
1PlusChem | 1P028TWY-100mg |
3-aminoimidazo[1,2-a]pyridine-7-carboxylicacidhydrochloride |
2305251-60-7 | 95% | 100mg |
$557.00 | 2024-05-24 |
Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, hydrochloride (1:1) 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, hydrochloride (1:1)に関する追加情報
Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, hydrochloride (1:1) and its Significance in Modern Chemical Biology
Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, hydrochloride (1:1), with the CAS number 2305251-60-7, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a fused imidazole and pyridine ring system, has garnered attention due to its unique structural properties and potential biological activities. The presence of an amino group at the 3-position and its salt form as hydrochloride further enhances its solubility and reactivity, making it a valuable scaffold for drug discovery and molecular studies.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Recent advancements in computational chemistry and high-throughput screening have highlighted this scaffold as a promising candidate for developing novel therapeutic agents. The carboxylic acid moiety at the 7-position provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
In the context of contemporary research, derivatives of Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, hydrochloride (1:1) have been explored for their potential in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that modifications at the 3-amino group can significantly alter the compound's binding affinity to certain protein targets. This flexibility makes it an attractive platform for structure-activity relationship (SAR) studies, enabling researchers to optimize lead compounds for efficacy and selectivity.
The hydrochloride salt form of this compound enhances its pharmacokinetic profile by improving solubility in aqueous media. This is particularly important for oral and intravenous formulations, where bioavailability is a critical factor. The enhanced solubility also facilitates its use in high-throughput screening assays, where rapid dissolution and interaction with biological targets are essential.
Recent publications have highlighted the role of Imidazo[1,2-a]pyridine-based compounds in addressing various therapeutic challenges. For example, researchers have investigated its derivatives as potential inhibitors of kinases and other enzymes implicated in cancer progression. The amino group at the 3-position serves as a handle for covalent bond formation with reactive sites on target proteins, leading to potent inhibition. Such findings underscore the compound's potential as a pharmacological tool.
The synthesis of Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, hydrochloride (1:1) involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The construction of the fused heterocyclic ring system requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Advances in catalytic methods have further refined these synthetic routes, making it possible to produce complex derivatives with greater efficiency.
The biological activity of this compound is not only limited to enzyme inhibition but also extends to interactions with nucleic acids and other cellular components. For instance, some derivatives have shown promise in modulating transcription factor activity, which could have implications in treating inflammatory diseases and metabolic disorders. The versatility of the imidazo[1,2-a]pyridine scaffold allows it to engage multiple biological pathways simultaneously.
In conclusion, Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, hydrochloride (1:1) represents a fascinating compound with significant potential in chemical biology and drug discovery. Its unique structural features and functionalizable sites make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play a crucial role in advancing our understanding of disease mechanisms and developing effective treatments.
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